Amisulpride hydrochloride

概要

説明

アミスルプリド塩酸塩: は、アミスルプリド塩酸塩としても知られており、ドーパミンD2/D3受容体拮抗薬です。主に統合失調症やその他の精神病性障害の治療に使用されます。 この化合物は、ドーパミン受容体に対する親和性が高いため、脳におけるドーパミン作動性活性の調節に効果的です .

準備方法

合成経路と反応条件: アミスルプリド塩酸塩の合成は、基本的なベンザミド構造から始まり、いくつかのステップを伴います。主なステップには以下が含まれます。

ベンザミドコアの形成: これは、4-アミノ-5-エチルスルホニル-2-メトキシ安息香酸とチオニルクロリドを反応させて、対応する酸クロリドを生成することによって行われます。

アミド化: 酸クロリドを次に2-(エチルアミノ)メチルピロリジンと反応させて、ベンザミド誘導体を生成します。

工業生産方法: アミスルプリド塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 主なパラメータには、温度制御、溶媒選択、再結晶などの精製技術が含まれます .

化学反応の分析

反応の種類:

酸化: アミスルプリド塩酸塩は、特に硫黄原子上での酸化反応を起こし、スルホキシドおよびスルホンを生成する可能性があります。

還元: この化合物は、カルボニル基で還元されて、対応するアルコールを生成することができます。

一般的な試薬と条件:

酸化: 過酸化水素またはm-クロロ過安息香酸。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

置換: 臭素または塩素などのハロゲン化剤.

生成される主な生成物:

スルホキシドおよびスルホン: 酸化から。

アルコール誘導体: 還元から。

ハロゲン化誘導体: 置換から.

科学研究の応用

化学: : アミスルプリド塩酸塩は、ドーパミン受容体拮抗薬を含む研究における参照化合物として使用されます。 これは、類似の化合物の構造活性相関を理解するのに役立ちます .

生物学: : この化合物は、神経伝達や行動を含むさまざまな生物学的プロセスに対するドーパミン受容体拮抗作用の影響を研究するために研究で使用されます .

医学: : アミスルプリド塩酸塩は、統合失調症や双極性障害などの精神障害の治療における治療の可能性について広く研究されています .

科学的研究の応用

Pharmacological Mechanism

Amisulpride functions as a selective antagonist of dopamine D2 and D3 receptors. At lower doses, it preferentially blocks presynaptic autoreceptors, enhancing dopaminergic neurotransmission, which is beneficial for treating negative symptoms and dysthymia. At higher doses, it antagonizes postsynaptic receptors, reducing dopaminergic activity primarily in the limbic system. This mechanism contributes to its efficacy in alleviating symptoms of schizophrenia and depressive disorders .

Schizophrenia Treatment

Amisulpride is indicated for both acute and chronic schizophrenia management. It is particularly effective in treating:

- Positive Symptoms : Such as hallucinations and delusions.

- Negative Symptoms : Including emotional blunting and social withdrawal.

A meta-analysis of 18 randomized controlled trials involving over 2,200 patients found amisulpride consistently more effective than conventional antipsychotics for global schizophrenic symptoms . Dosages typically range from 400 mg to 1200 mg per day, with lower doses being effective for negative symptoms .

Depressive Disorders

Amisulpride has shown efficacy in treating dysthymia and major depression at lower doses (50-300 mg/day). Its mechanism involves increasing dopamine availability in the synapse, which helps alleviate depressive symptoms .

Postoperative Nausea and Vomiting

Intravenous amisulpride is used to prevent and treat postoperative nausea and vomiting, either alone or in combination with other antiemetics. This application highlights its versatility beyond psychiatric conditions .

Case Study 1: Schizophrenia Management

A 26-year-old male diagnosed with first-episode schizophrenia exhibited predominant negative symptoms for six years without treatment. After initiating amisulpride at 400 mg/day, he demonstrated significant improvement in negative symptoms after two weeks. However, he experienced reversible elevation of cardiac enzymes and bradycardia, leading to dosage adjustment and eventual switch to aripiprazole .

Case Study 2: Withdrawal Dyskinesia

A 63-year-old man treated with amisulpride for schizophrenia developed withdrawal dyskinesia after dosage reduction. The condition improved upon increasing the dosage back to 100 mg/day, demonstrating the need for careful dosage management in long-term treatment .

Comparative Efficacy

Amisulpride's efficacy compared to other antipsychotics is notable:

- In studies comparing amisulpride with haloperidol and risperidone, amisulpride showed superior effectiveness in managing negative symptoms while maintaining a favorable side effect profile .

- The incidence of extrapyramidal symptoms was significantly lower with amisulpride compared to conventional antipsychotics .

Summary Table of Applications

| Application | Dosage Range | Key Findings |

|---|---|---|

| Schizophrenia | 400 - 1200 mg/day | Effective for both positive and negative symptoms; lower extrapyramidal risk |

| Dysthymia | 50 - 300 mg/day | Increases dopamine availability; alleviates depressive symptoms |

| Postoperative Nausea/Vomiting | IV administration | Prevents and treats nausea effectively |

作用機序

アミスルプリド塩酸塩は、ドーパミンD2およびD3受容体を選択的に拮抗することにより、その効果を発揮します。これは、統合失調症など、ドーパミン活性が高い状態では有益なドーパミン作動性活性の低下につながります。 この化合物は、気分と行動の調節に関与する辺縁D2様受容体と優先的に相互作用します .

類似の化合物との比較

類似の化合物

ハロペリドール: 統合失調症の治療に使用されるもう1つのドーパミン受容体拮抗薬。

リスペリドン: セロトニン受容体を含む、より幅広い受容体プロファイルを有する非定型抗精神病薬。

クロザピン: 治療抵抗性統合失調症の治療における有効性で知られていますが、アミスルプリド塩酸塩と比較して、無顆粒球症のリスクが高くなります.

独自性: : アミスルプリド塩酸塩は、他の受容体部位での活性は最小限に抑えながら、ドーパミンD2およびD3受容体を選択的に拮抗する点でユニークです。 この選択的なプロファイルは、その有効性と他の抗精神病薬と比較して副作用の発生率が低いことに貢献しています .

類似化合物との比較

Similar Compounds

Haloperidol: Another dopamine receptor antagonist used in the treatment of schizophrenia.

Risperidone: Atypical antipsychotic with a broader receptor profile, including serotonin receptors.

Clozapine: Known for its efficacy in treatment-resistant schizophrenia, but with a higher risk of agranulocytosis compared to DAN 2163 hydrochloride.

Uniqueness: : DAN 2163 hydrochloride is unique in its selective antagonism of dopamine D2 and D3 receptors with minimal activity at other receptor sites. This selective profile contributes to its efficacy and lower incidence of side effects compared to other antipsychotics .

生物活性

Amisulpride hydrochloride is an atypical antipsychotic primarily used in the treatment of schizophrenia and other psychiatric disorders. Its biological activity is characterized by its action as a selective antagonist at dopamine D2 and D3 receptors, as well as serotonin receptors. This article provides a comprehensive overview of amisulpride's biological activity, including pharmacodynamics, case studies, and relevant research findings.

Amisulpride's primary mechanism involves blocking dopamine receptors, particularly D2 and D3, which reduces dopaminergic signaling associated with positive psychotic symptoms. At lower doses, it exhibits preferential binding to presynaptic receptors, enhancing dopamine release and potentially improving negative symptoms associated with schizophrenia . Additionally, amisulpride acts on serotonin receptors (5-HT2A and 5-HT7), contributing to its antidepressant effects .

Pharmacokinetics

- Bioavailability: Approximately 48% after oral administration.

- Half-life: About 12 hours.

- Metabolism: Minimal hepatic metabolism; primarily excreted unchanged in urine (23-46%) and feces .

Case Studies

-

Amisulpride Augmentation in Treatment-Resistant Schizophrenia :

A retrospective study involving five patients demonstrated that amisulpride augmentation of clozapine led to significant improvements in PANSS (Positive and Negative Syndrome Scale) scores. Four out of five patients showed over a 20% reduction in total PANSS scores upon discharge, indicating enhanced efficacy in treatment-resistant cases . -

Cognitive Performance Improvement :

Another study indicated that amisulpride augmentation therapy significantly improved cognitive performance in patients with clozapine-resistant treatment refractory schizophrenia. The amisulpride group exhibited lower PANSS scores compared to placebo, highlighting its potential role in enhancing cognitive functions alongside managing psychiatric symptoms . -

Adverse Effects :

A case report described a patient who experienced reversible elevation of myocardial enzymes and bradycardia while on amisulpride. This adverse effect necessitated dosage adjustment and eventual discontinuation of the drug, emphasizing the importance of monitoring cardiac health during treatment .

Efficacy in Comorbid Conditions

Recent research has explored the repurposing of amisulpride for conditions beyond schizophrenia. In a study targeting inflammatory responses in rheumatoid arthritis (RA), amisulpride was shown to reduce inflammatory potential in synovial fibroblasts, indicating potential therapeutic benefits for patients with RA experiencing comorbid psychiatric symptoms .

Pharmacogenomics

The metabolism of amisulpride is influenced by genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6. Variations in these genes can affect drug efficacy and safety profiles, underscoring the need for personalized medicine approaches when prescribing amisulpride .

Summary of Findings

特性

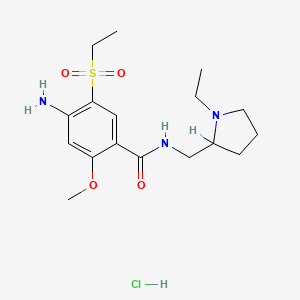

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYXFDTUMXXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81342-13-4 | |

| Record name | Amisulpride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081342134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMISULPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6N8QV7QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。